6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile
Description
6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile is a poly-substituted pyridine derivative with a molecular formula of C₇H₄BrFN₂. Its structure features a pyridine core substituted with:
- Carbonitrile (-CN) at position 2 (electron-withdrawing),
- Fluorine (-F) at position 3 (electron-withdrawing),
- Methyl (-CH₃) at position 5 (electron-donating),
- Bromine (-Br) at position 6 (leaving group for cross-coupling).
This combination of substituents creates a sterically hindered, electron-deficient aromatic system, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and lipophilicity, while the bromine facilitates functionalization via cross-coupling reactions.
Properties
IUPAC Name |
6-bromo-3-fluoro-5-methylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c1-4-2-5(9)6(3-10)11-7(4)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKPHTBUQMRQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2551114-79-3 | |
| Record name | 6-bromo-3-fluoro-5-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoro-5-methylpyridine-2-carbonitrile with bromine in the presence of a suitable catalyst. The reaction conditions often involve:
Solvent: Dichloromethane or acetonitrile
Temperature: Room temperature to reflux
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO4) in aqueous solution
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF)
Major Products Formed
Nucleophilic Substitution: 6-Amino-3-fluoro-5-methylpyridine-2-carbonitrile
Oxidation: 6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid
Reduction: 6-Bromo-3-fluoro-5-methylpyridine-2-amine
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a pyridine ring with bromine, fluorine, and a nitrile group. Its unique structure contributes to its diverse reactivity and potential applications.
Organic Synthesis
6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the development of various derivatives through substitution reactions.
Synthetic Routes
The synthesis typically involves:
- Bromination and Fluorination : The compound can be synthesized by reacting 3-fluoro-5-methylpyridine-2-carbonitrile with bromine in solvents like dichloromethane or acetonitrile, often using catalysts such as iron(III) bromide or aluminum bromide under controlled temperatures.
Table 1: Synthetic Methods Overview
| Method | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Bromination | Dichloromethane | Room Temperature | Iron(III) bromide | >80 |
| Fluorination | Acetonitrile | Reflux | Aluminum bromide | >70 |
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as a lead structure for developing pharmaceutical agents targeting specific enzymes or receptors.
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Enzyme Inhibition : Compounds similar to this compound have been reported to inhibit pathways crucial for cancer proliferation, such as BRAF(V600E) and EGFR pathways.
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.304 |
| Compound A (Similar Structure) | Km-12 (Colon Cancer) | 56 nM |
Material Science
This compound is being explored for its applications in material science, particularly in synthesizing novel materials with unique electronic or optical properties. The presence of halogen substituents enhances its reactivity, making it suitable for creating advanced materials.
Agricultural Chemistry
This compound is also investigated for its potential use in agrochemicals, including herbicides and pesticides. Its structural characteristics may contribute to the development of effective agricultural agents.
Anticancer Synergy
A study demonstrated that combining 6-Bromo-3-fluoro derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity against breast cancer cell lines, particularly MDA-MB-231.
Antimicrobial Efficacy
Another investigation showed that this compound exhibited potent antimicrobial effects against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Group Analysis
The table below compares the target compound with two structurally related analogs:
Key Observations:
Substituent Positioning: The target compound’s Br at position 6 (vs. The 3-F substituent in the target introduces ortho/para-directing effects, absent in non-fluorinated analogs .
Electronic Effects :
- Fluorine’s electronegativity increases the pyridine ring’s electron deficiency, accelerating reactions like SNAr (nucleophilic aromatic substitution) compared to 5-Bromo-6-methyl-2-pyridinecarbonitrile .
- The boronate group in the third compound enables direct participation in cross-coupling, bypassing traditional halogen-metal exchange steps .
Physicochemical Properties
Notes:
- The target’s fluorine atom increases polarity, improving solubility in polar aprotic solvents but reducing bioavailability without formulation aids.
- The methyl group in both compounds contributes to steric hindrance, affecting crystallization and melting points.
Challenges and Limitations
- Synthesis Complexity : Introducing fluorine at position 3 requires specialized reagents (e.g., Selectfluor®) or directed metalation, increasing cost compared to brominated analogs .
- Steric Effects : The 5-CH₃ and 6-Br substituents in the target compound may hinder access to the reactive C-6 position, necessitating optimized catalytic systems.
Biological Activity
6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a unique combination of bromine and fluorine substituents, which may enhance its reactivity and biological efficacy. The following sections detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.03 g/mol. Its structure features a pyridine ring substituted with bromine, fluorine, and a carbonitrile group, contributing to its diverse chemical properties.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer proliferation and inflammation. For instance, derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways, which are crucial in tumor growth regulation .
- Receptor Modulation : The compound may also act as an antagonist or agonist for certain receptors, influencing pathways related to anxiety, depression, and pain management .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.304 | |
| Compound A11 (similar structure) | Km-12 (colon cancer) | 56 nM |
These results suggest that the compound may effectively inhibit the growth of various cancer cell lines.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.013 µM | |
| Staphylococcus aureus | 0.020 µM |
These findings indicate the potential use of this compound in treating bacterial infections.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by the specific arrangement and type of substituents on the pyridine ring. The presence of bromine and fluorine is critical for enhancing activity against various biological targets .
Comparative Analysis
A comparative analysis with similar compounds reveals that modifications can significantly alter biological activity:
| Compound Type | Key Substituents | Biological Activity |
|---|---|---|
| 6-Bromo-3-fluoro derivatives | Br, F | High anticancer activity |
| Non-brominated analogs | F only | Reduced efficacy against cancer cells |
This highlights the importance of halogen substitutions in enhancing the pharmacological profile of pyridine derivatives.
Case Studies
- Anticancer Synergy : A study demonstrated that combining 6-Bromo-3-fluoro derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity in breast cancer cell lines, particularly MDA-MB-231 .
- Antimicrobial Efficacy : Another investigation showed that this compound exhibited potent antimicrobial effects against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-3-fluoro-5-methylpyridine-2-carbonitrile, and how can reaction conditions be optimized for improved yield?
Methodological Answer: A three-step synthesis approach is commonly employed for halogenated pyridine derivatives:
Halogenation : Introduce bromine and fluorine substituents via electrophilic aromatic substitution or directed ortho-metalation. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-halogenation.
Cyanation : Convert the 2-position substituent to a nitrile group using copper(I) cyanide (CuCN) in a palladium-catalyzed cross-coupling reaction (e.g., Rosenmund-von Braun reaction).
Methylation : Introduce the methyl group at the 5-position via Friedel-Crafts alkylation or using methyl iodide with a strong base (e.g., LDA).
Q. Optimization Tips :
- Use anhydrous solvents (e.g., THF, DMF) to prevent side reactions.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust stoichiometry of halogenating agents to control regioselectivity (e.g., excess NBS may lead to di-brominated products) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 2.0–2.5 ppm). Coupling constants (e.g., ~20 Hz) help confirm fluorine substitution.
- ¹³C NMR : Distinguish nitrile carbons (δ ~115–120 ppm) and quaternary carbons.
- ¹⁹F NMR : Confirm fluorine presence (δ −60 to −70 ppm for aromatic F).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₈H₅BrFN₂: calcd. 242.9602).
- IR Spectroscopy : Detect nitrile stretches (~2240 cm⁻¹) and C-F bonds (~1250 cm⁻¹).
Q. Addressing Ambiguities :
- Use deuterated solvents (e.g., CDCl₃) to avoid solvent peaks masking signals.
- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve overlapping peaks .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and regioselectivity of this compound in cross-coupling reactions?
Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are critical for:
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., bromine and fluorine substituents direct electrophiles to meta/para positions).
- Transition State Analysis : Predict activation barriers for Suzuki-Miyaura couplings (e.g., Pd-mediated coupling at the 6-bromo position).
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions influencing regioselectivity.
Case Study :
DFT studies on analogous trifluoromethylpyridines show that electron-withdrawing groups (e.g., –CN) deactivate the pyridine ring, favoring reactions at brominated positions .
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
Methodological Answer :
- Cross-Validation :
- Alternative Models :
- Compare hybrid functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms.
- Use ab initio methods (e.g., MP2) for higher accuracy in van der Waals interactions.
Example :
If experimental ¹³C NMR shifts for the nitrile group deviate from DFT predictions by >5 ppm, re-optimize the geometry with a larger basis set (e.g., 6-311++G**) .
Q. What strategies are effective in managing steric and electronic effects during functionalization of the pyridine ring?
Methodological Answer :
- Directing Groups : Use temporary protecting groups (e.g., –Bpin) to steer reactivity toward desired positions.
- Meta-Directing Effects : Leverage electron-withdrawing substituents (e.g., –F, –CN) to direct electrophiles to meta positions.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for sterically hindered reactions (e.g., Buchwald-Hartwig amination).
Case Study :
In the synthesis of 5-bromo-2-fluoropyridine derivatives, Pd(OAc)₂ with XPhos ligand achieved 85% yield in Suzuki couplings by mitigating steric hindrance from methyl and cyano groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
